molecular formula C20H24ClNO2 B1675190 Levoxadrol hydrochloride CAS No. 23257-58-1

Levoxadrol hydrochloride

Cat. No.: B1675190
CAS No.: 23257-58-1
M. Wt: 345.9 g/mol
InChI Key: GYPWNVSWCIMIHQ-VOMIJIAVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levoxadrol Hydrochloride typically involves the reaction of specific precursor compounds under controlled conditions. One common method includes the reaction of a suitable amine with a chlorinated aromatic compound, followed by purification and crystallization to obtain the hydrochloride salt. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Levoxadrol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogen atoms are replaced by nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Levoxadrol Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Levoxadrol Hydrochloride exerts its effects primarily through the inhibition of the phencyclidine receptor, leading to the blockade of ion channels and modulation of neurotransmitter release. This results in the suppression of pain signals and the induction of sedation. The compound’s molecular targets include ion channels and receptors involved in pain perception and muscle contraction .

Comparison with Similar Compounds

    Dexoxadrol Hydrochloride: Another phencyclidine receptor inhibitor with similar anesthetic properties.

    Phencyclidine (PCP): A well-known dissociative anesthetic with a similar mechanism of action but higher potency and potential for abuse.

    Ketamine: An anesthetic and analgesic agent with a similar receptor profile but different pharmacokinetics and clinical applications.

Uniqueness: Levoxadrol Hydrochloride is unique in its balanced profile of anesthetic and muscle relaxant properties, making it a valuable compound for research and potential therapeutic applications. Its lower potency compared to phencyclidine and ketamine reduces the risk of adverse effects and abuse .

Properties

CAS No.

23257-58-1

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m1./s1

InChI Key

GYPWNVSWCIMIHQ-VOMIJIAVSA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Key on ui other cas no.

23257-58-1
3666-69-1

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

4741-41-7 (Parent)
4792-18-1 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

l-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane
levoxadrol
levoxadrol hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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